

Spectroscopic Profile of Isobutyl Cinnamate: A Technical Guide

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Compound of Interest

Compound Name: *Isobutyl cinnamate*

Cat. No.: B085938

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Introduction

Isobutyl cinnamate ($C_{13}H_{16}O_2$) is an organic compound classified as a cinnamic acid ester.^[1] It is a colorless to light yellow oily liquid with a sweet, fruity, balsamic odor.^[2] This compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient.^{[3][4]} This guide provides an in-depth overview of the spectroscopic data for **isobutyl cinnamate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols for obtaining this data are also detailed.

Chemical Structure

The chemical structure of **isobutyl cinnamate** is provided below.

IUPAC Name: 2-methylpropyl (2E)-3-phenylprop-2-enoate^[3] Molecular Formula: $C_{13}H_{16}O_2$ ^[3]

Molecular Weight: 204.26 g/mol ^[3] CAS Number: 122-67-8^[3]

Spectroscopic Data

The following sections present the key spectroscopic data for **isobutyl cinnamate** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.^[5]

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.68	d, $J = 16.0$ Hz	1H	ArCH=
7.51-7.53	m	2H	Ar-H
7.37-7.39	m	3H	Ar-H
6.44	d, $J = 16.0$ Hz	1H	BuOCCH=
4.21	t, $J = 6.7$ Hz	2H	OCH ₂
1.66-1.73	m	2H	CH ₂ -Et
1.40-1.49	m	2H	CH ₂ -Me
0.97	t, $J = 7.4$ Hz	3H	CH ₃

Data sourced from similar butyl cinnamate structures, specific **isobutyl cinnamate** data may vary slightly.[\[6\]](#)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
166.7	C=O
144.4	ArCH=
134.7	Ar-C
130.3	Ar-CH
129.0	Ar-CH
128.1	Ar-CH
119.0	BuOCCH=
67.9	OCH ₂
22.1	CH ₂
14.2	CH ₃

Note: This is a representative spectrum for a similar cinnamate ester, and specific shifts for **isobutyl cinnamate** may differ.[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[8\]](#)

Wavenumber (cm ⁻¹)	Description
3060-3030	C-H stretch (aromatic)
2960-2850	C-H stretch (aliphatic)
1715	C=O stretch (ester)
1635	C=C stretch (alkene)
1580, 1495, 1450	C=C stretch (aromatic)
1250-1000	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[9]

m/z	Relative Intensity	Assignment
204	~25%	$[M]^+$ (Molecular Ion)
148	~52%	$[M - C_4H_8]^+$
131	100%	$[C_6H_5CH=CHCO]^+$ (Cinnamoyl cation)
103	~38%	$[C_6H_5CH=CH]^+$
77	~27%	$[C_6H_5]^+$ (Phenyl cation)

Data obtained from GC-MS analysis.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A sample of **isobutyl cinnamate** is dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$), and transferred to an NMR tube.[10] The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for 1H NMR.[6] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[5] For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.[11]

IR Spectroscopy

For a liquid sample like **isobutyl cinnamate**, the IR spectrum can be obtained by placing a few drops of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[12] This "sandwich" is then placed in the sample holder of an FT-IR spectrometer.[13] The instrument passes a beam of infrared radiation through the sample and a detector measures the amount

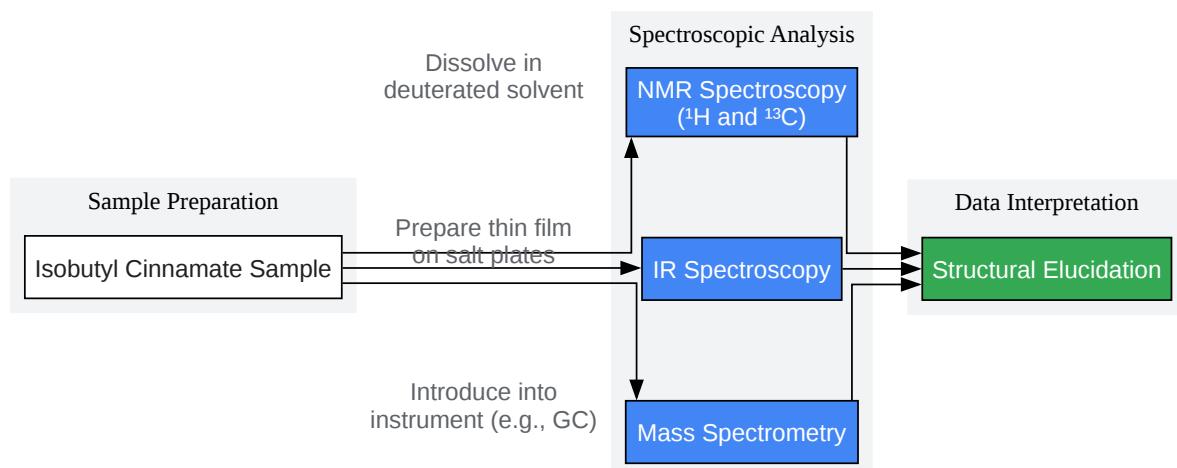
of light transmitted at each wavelength.[14] The resulting spectrum is a plot of transmittance versus wavenumber (cm^{-1}).[14]

Mass Spectrometry

For mass spectrometry, the **isobutyl cinnamate** sample is introduced into the ion source of the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.[15] In the ion source, the molecules are ionized, commonly by electron impact (EI), which involves bombarding the sample with a high-energy electron beam.[15] This process forms a molecular ion ($[\text{M}]^+$) and various fragment ions. These ions are then accelerated and separated in a mass analyzer based on their mass-to-charge (m/z) ratio.[9][15] A detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .[15]

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of **isobutyl cinnamate**.



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Caption: Workflow for the spectroscopic analysis of **isobutyl cinnamate**.

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